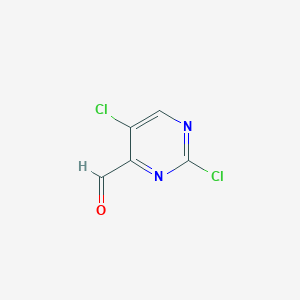

2,5-Dichloropyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2Cl2N2O |

|---|---|

Molecular Weight |

176.99 g/mol |

IUPAC Name |

2,5-dichloropyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |

InChI Key |

ZKGNWHVEBSQCKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C=O)Cl |

Origin of Product |

United States |

Significance As a Heterocyclic Synthon

2,4-Dichloropyrimidine-5-carbaldehyde is a bifunctional molecule featuring a pyrimidine (B1678525) core substituted with two reactive chlorine atoms and an aldehyde group. This arrangement of functional groups makes it an exceptionally valuable synthon—a synthetic building block—for medicinal chemists and materials scientists. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms and an aldehyde group, facilitates a variety of chemical transformations.

The reactivity of the chlorine atoms at the 2- and 4-positions allows for selective nucleophilic aromatic substitution (SNAr) reactions. guidechem.com This enables the sequential and controlled introduction of various substituents, leading to the generation of a vast library of pyrimidine derivatives. guidechem.com The aldehyde group, on the other hand, is a versatile handle for a range of reactions including oxidations, reductions, and condensations to form Schiff bases or participate in olefination reactions. This dual reactivity allows for the construction of complex heterocyclic systems from a single, readily accessible starting material.

Overview of Strategic Importance in Chemical Research

Classical Approaches to Pyrimidine Ring Functionalization

Traditional methods for synthesizing dichloropyrimidine carbaldehydes have long relied on two cornerstone reactions: Vilsmeier-Haack formylation to introduce the aldehyde group and subsequent chlorination of hydroxyl precursors.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govwikipedia.org The process involves the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. youtube.com This reagent then attacks the electron-rich pyrimidine ring in an electrophilic aromatic substitution, and the resulting iminium ion is hydrolyzed during workup to yield the desired aldehyde. youtube.com

For the synthesis of dichloropyrimidine carbaldehydes, this strategy is typically applied to a pre-existing pyrimidine ring. The reaction's success hinges on the pyrimidine substrate being sufficiently activated towards electrophilic attack. For instance, the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) is achieved through a Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine. youtube.com In this case, the reaction not only introduces the formyl group at the C-5 position but also facilitates the chlorination of the hydroxyl groups. However, in other substrates, such as 2-methylpyrimidine-4,6-diol, Vilsmeier-Haack conditions may only result in formylation without the substitution of hydroxyl groups for chlorine atoms. libretexts.org

Table 1: Vilsmeier-Haack Reaction Conditions for Pyrimidine Derivatives

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, DMF | Not specified | Not specified | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | youtube.com |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 °C | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | libretexts.org |

| 1-Acetylcyclopropanecarboxamide | POCl₃, DMF | DMF | 120 °C | 1-Aryl-4-chloro-3-(2-chloroethyl)pyridin-2(1H)-one | wikipedia.org |

Chlorination Techniques for Pyrimidine Hydroxyl Derivatives

The conversion of hydroxypyrimidines (which often exist in their tautomeric oxo forms, such as uracils) into chloropyrimidines is a fundamental transformation. This is crucial for preparing di- and trichlorinated pyrimidines, which are precursors to the target carbaldehydes. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in excess or with a catalyst. acs.orgnih.gov Phosgene has also been employed for this purpose. nih.gov

A representative example is the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid. mdpi.com This process involves heating the starting material with a combination of phosphorus oxychloride, phosphorus trichloride, and chlorine gas, achieving yields of over 90%. mdpi.com This demonstrates a robust method for converting hydroxyl groups on the pyrimidine ring to chlorides while also forming an acid chloride, a functional group with similar reactivity to an aldehyde. The chlorination of various hydroxypyrimidines can also be performed efficiently without a solvent by heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. acs.org

Table 2: Chlorination Reagents for Pyrimidine Derivatives

| Starting Material | Chlorinating Agent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Uracil-5-carboxylic acid | PCl₃, Cl₂, POCl₃ | Reflux (approx. 105 °C) | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | 98% | mdpi.com |

| 4,6-Dihydroxypyrimidine | POCl₃, Pyridine (B92270) | Sealed reactor, high temperature | 4,6-Dichloropyrimidine | High | acs.org |

| 4,6-Dihydroxypyrimidine | Phosgene, Catalyst | 105-110 °C | 4,6-Dichloropyrimidine | Not specified | researchgate.net |

Advanced Synthetic Transformations

Modern synthetic chemistry offers more sophisticated methods for the construction of dichloropyrimidine carbaldehydes, including the use of organometallic reagents, palladium-catalyzed reactions, and complex cascade sequences.

Organometallic Reagent Mediated Carbaldehyde Introduction

Organometallic reagents, such as organolithium and Grignard reagents, provide a powerful route for the formylation of halogenated heterocycles. wikipedia.orgcommonorganicchemistry.com The general strategy involves a metal-halogen exchange reaction. For a substrate like 2,5-dichloro-4-iodopyrimidine (B6282329), an organolithium reagent (e.g., n-butyllithium) can selectively replace the more reactive iodine atom with lithium at low temperatures. thieme-connect.de The resulting pyrimidyllithium species is a potent nucleophile that can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group. thieme-connect.deias.ac.in

This method's regioselectivity is controlled by the initial placement of a halogen that is susceptible to exchange (typically iodine or bromine) at the desired position for formylation. ias.ac.in While highly effective, these reactions require strictly anhydrous conditions and inert atmospheres due to the high reactivity and basicity of the organometallic intermediates. libretexts.org

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the introduction of a carbaldehyde group, palladium-catalyzed carbonylation is a key technique. This reaction typically involves the coupling of an aryl or heteroaryl halide with carbon monoxide (CO) and a hydride source. thieme-connect.de

In the context of synthesizing a dichloropyrimidine carbaldehyde, a substrate such as 2,5-dichloro-4-iodopyrimidine could be subjected to a palladium catalyst, like Pd(dppf)Cl₂ or Pd(OAc)₂, in the presence of pressurized carbon monoxide. thieme-connect.de A suitable reducing agent provides the hydride to form the aldehyde. This method is advantageous due to its functional group tolerance, although it requires specialized equipment to handle carbon monoxide gas safely. The reactivity of chloro-substituents on the pyrimidine ring towards palladium catalysts makes these transformations feasible. chemistryworld.com

Table 3: Conditions for Palladium-Catalyzed Carbonylation

| Substrate Type | Catalyst System | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Pd(dppf)Cl₂-DCM | CO (20 atm), TEA | MeOH | 100 °C, 24 h | thieme-connect.de |

| Aryl Halide | Pd(OAc)₂, dppp | CO, TEA | EtOH | Not specified | thieme-connect.de |

| 2-Propargyl-1,3-dicarbonyls | PdI₂/KI | CO, Secondary Amine | DMA | 15 h | researchgate.net |

Cascade and One-Pot Reaction Sequences

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. nih.govresearchgate.net These processes, often referred to as tandem or domino reactions, can rapidly build molecular complexity from simple starting materials, saving time, reagents, and reducing waste. researchgate.netmdpi.com

While a specific cascade reaction for the direct synthesis of 2,5-dichloropyrimidine-4-carbaldehyde is not prominently documented, the principles can be applied. Such a reaction could theoretically be designed starting from acyclic precursors. For example, multicomponent reactions are known to produce highly substituted pyrimidine cores in a single step. researchgate.netnih.gov A hypothetical one-pot synthesis might involve the condensation of a β-dicarbonyl compound with an N-C-N fragment (like urea (B33335) or guanidine) followed by in-situ functionalization, chlorination, and formylation steps. researchgate.net The development of such elegant, step-economical routes remains an active area of research, aiming to create complex heterocyclic scaffolds with high efficiency.

Reactivity and Reaction Mechanisms of Dichloropyrimidine Carbaldehydes

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the pyrimidine (B1678525) core of 2,5-dichloropyrimidine-4-carbaldehyde. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.

Regioselectivity in Halogen Displacement

The regioselectivity of nucleophilic attack on dichloropyrimidine systems is a complex phenomenon influenced by the electronic and steric effects of the substituents on the pyrimidine ring. In the case of 2,4-dichloropyrimidines, nucleophilic substitution generally favors the C-4 position. wuxiapptec.comacs.org This preference is attributed to the formation of a more stable Meisenheimer intermediate, where the negative charge is delocalized over the nitrogen atoms and the electron-withdrawing group.

For this compound, the chlorine atom at the C-2 position and the chlorine atom at the C-5 position present two potential sites for nucleophilic attack. The presence of the strongly electron-withdrawing carbaldehyde group at the C-4 position significantly influences the electron distribution within the ring, thereby affecting the regioselectivity of the SNAr reaction. Computational studies on related 2,4-dichloropyrimidine (B19661) analogs have shown that substituents at the C-5 and C-6 positions can alter the C-4 selectivity. wuxiapptec.com An electron-withdrawing group at C-5, analogous to the chloro group in the target molecule, generally directs nucleophilic attack to the C-4 position in 2,4-dichloropyrimidines. nih.gov However, in this compound, the positions are C-2 and C-5. The relative reactivity of the C-2 and C-5 positions towards nucleophiles would be influenced by a combination of the inductive effect of the chlorine atoms and the resonance effect of the aldehyde group.

Amination and Alkoxylation Pathways

The displacement of chlorine atoms by amines (amination) and alkoxides (alkoxylation) provides versatile routes to a wide array of substituted pyrimidine derivatives. These reactions typically proceed under basic conditions, which facilitate the formation of the nucleophile and the subsequent substitution reaction.

Amination: The reaction of dichloropyrimidines with various amines, including primary and secondary aliphatic and aromatic amines, leads to the formation of aminopyrimidines. acs.orgnih.gov In many instances, these reactions can be performed under catalyst-free SNAr conditions, often by heating in a suitable solvent with a base like triethylamine (B128534) or potassium carbonate. nih.govmdpi.com For less reactive amines or to achieve higher regioselectivity, palladium-catalyzed amination has been employed for related dichloropyrimidine systems. acs.org

Alkoxylation: The reaction with alkoxides, generated from alcohols and a strong base like sodium hydroxide, results in the formation of alkoxypyrimidines. mdpi.com Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that solvolysis can occur, where the alcohol solvent acts as the nucleophile in the presence of a base, leading to alkoxylation. mdpi.comresearchgate.net This suggests that the choice of solvent is crucial in these reactions.

Table 1: Nucleophilic Aromatic Substitution Reactions of Dichloropyrimidine Carbaldehydes

| Reaction Type | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Amination | Primary/Secondary Amines | Aminopyrimidine | Base (e.g., K2CO3, TEA), Heat | nih.govmdpi.com |

| Alkoxylation | Alkoxides (e.g., NaOR) | Alkoxypyrimidine | Base (e.g., NaOH) in alcohol | mdpi.com |

Aldehyde Group Transformations

The carbaldehyde group at the C-4 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a range of oxidizing agents. For the analogous 2,4-dichloropyrimidine-5-carbaldehyde, oxidation to the carboxylic acid is a known reaction. The resulting 2,5-dichloropyrimidine-4-carboxylic acid is a valuable intermediate for further synthetic modifications, such as esterification or amidation. orgsyn.orgbldpharm.com

Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction conditions are typically chosen to be compatible with the other functional groups present in the molecule, particularly the chlorine atoms which could be susceptible to hydrolysis under harsh conditions.

Reduction Methodologies to Alcohol Derivatives

The reduction of the aldehyde group provides access to the corresponding primary alcohol, (2,5-dichloropyrimidin-4-yl)methanol. This transformation can be accomplished using various reducing agents. Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It is effective for reducing aldehydes and ketones, while typically not affecting other functional groups like esters or the aromatic chloro substituents.

Condensation Reactions, including Claisen-Schmidt Condensation

The aldehyde group of this compound can participate in condensation reactions with activated methylene (B1212753) compounds. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com

In the context of this compound, which lacks α-hydrogens, it would react with an enolizable ketone (e.g., acetophenone) under basic conditions (e.g., NaOH) to yield a pyrimidine-based chalcone. mdpi.comtaylorandfrancis.com This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone affords the α,β-unsaturated product. researchgate.net Such condensation reactions have been reported for the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com

Table 2: Aldehyde Group Transformations of Dichloropyrimidine Carbaldehydes

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic Acid | |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol | |

| Claisen-Schmidt Condensation | Ketone, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | mdpi.comtaylorandfrancis.com |

Chemo- and Regioselective Functionalization Strategies

The functionalization of dichloropyrimidine carbaldehydes, particularly this compound, is a nuanced process governed by the electronic properties of the pyrimidine ring and the directing effects of its substituents. The presence of two chlorine atoms at positions 2 and 5, and an electron-withdrawing aldehyde group at position 4, sets up a framework for complex but predictable reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions. The inherent reactivity of halogenated pyrimidines allows for the regioselective incorporation of nucleophiles. proquest.com

The general order of reactivity for halogen substituents on a pyrimidine ring is C4(6) > C2 >> C5. acs.org This hierarchy is a consequence of the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the aldehyde group, facilitating nucleophilic attack. The nitrogen atoms in the ring decrease electron density and help to stabilize the anionic intermediates formed during SNAr reactions, thereby increasing the molecule's reactivity. mdpi.comresearchgate.net

For dichloropyrimidines, the regioselectivity of substitution is highly sensitive to the nature and position of other ring substituents. wuxiapptec.com While 2,4-dichloropyrimidines generally favor substitution at the C4 position, the presence of an electron-withdrawing group at C5 can alter this preference. acs.orgnih.gov In the case of this compound, the aldehyde at C4 strongly activates the ring towards nucleophilic attack.

Strategies for functionalization often involve the careful selection of nucleophiles, catalysts, and reaction conditions to control which chlorine atom is displaced. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have shown a strong preference for reacting at the C4 position in dihalopyrimidines, allowing for the sequential introduction of different substituents. acs.org Similarly, amination reactions can be directed to a specific position. While neutral nitrogen nucleophiles often result in a mixture of isomers with 2,4-dichloropyrimidines, the use of palladium catalysts can significantly enhance regioselectivity for the C4 position. acs.org

Unexpected products can arise from these reactions due to factors like the structural characteristics of the starting pyrimidine and the concentration of reagents. For example, in the presence of a high concentration of alkoxide ions, solvolysis can compete with the desired amination, leading to a mix of products. mdpi.comresearchgate.net

The following tables detail research findings on the functionalization of related dichloropyrimidine carbaldehydes, illustrating the chemo- and regioselective strategies employed.

Table 1: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine acs.org

| Entry | Secondary Amine | Catalyst (mol %) | Base | Solvent | Time (h) | Yield (%) | C4:C2 Ratio |

| 1 | Morpholine | None | LiHMDS | THF | 0.5 | 95 | 70:30 |

| 2 | Morpholine | Pd Complex (2.5) | LiHMDS | THF | <0.5 | 95 | 99:1 |

| 3 | Pyrrolidine | Pd Complex (2.5) | LiHMDS | THF | 1 | 92 | >99:1 |

| 4 | Diethylamine | Pd Complex (2.5) | LiHMDS | THF | 1 | 93 | >99:1 |

Reactions carried out with 6-(4-fluorophenyl)-2,4-dichloropyrimidine. The Pd complex catalyst was derived from the oxidative addition of Pd with 2,4,6-trichloropyrimidine.

Table 2: Functionalization of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde proquest.com

| Product | Nucleophile | Base | Solvent | Reaction Time | Yield (%) |

| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | Indoline | NaOH | Methanol | 1 h | 60 |

| 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | Indoline | NaOH | Ethanol | 1 h | Not specified |

These reactions demonstrate simultaneous amination at C4 and solvolysis at C6.

Derivatization and Heterocyclic Scaffold Construction Utilizing Dichloropyrimidine Carbaldehydes

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The reactivity of dichloropyrimidine carbaldehydes allows for the stepwise and regioselective replacement of the chlorine atoms and modification of the aldehyde group to yield a variety of substituted pyrimidine derivatives. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution by amines, alkoxides, and thiols. mdpi.com The relative reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile.

Generally, in 5-substituted-2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position. nih.gov However, the outcome can be directed by factors such as the choice of solvent and base. For instance, reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines under mild, environmentally friendly conditions can lead to amination and solvolysis products. mdpi.comresearchgate.net The use of alcohols as solvents can lead to the formation of alkoxide ions, which may compete with the amine nucleophile, resulting in ethoxy-substituted pyrimidines alongside the desired amino-substituted products. mdpi.com

The aldehyde group can undergo standard transformations, such as condensation reactions. For example, pyrimidine-based chalcones can be synthesized via Claisen-Schmidt condensation between a pyrimidine carbaldehyde and an acetophenone (B1666503) in the presence of a base like sodium hydroxide. mdpi.com This reactivity provides a pathway to extend the carbon framework and introduce further points of diversity.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Primary/Secondary Amine, Triethylamine (B128534) | 4-Amino-6-chloro-pyrimidine derivative | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol, NaOH | 4-Ethoxy-6-chloro-pyrimidine derivative | mdpi.com |

| 2,4-Dichloropyrimidine-5-carbaldehyde | Amines, Thiols, Alkoxides | Substituted Pyrimidine Derivatives |

Annulation Reactions for Fused Heterocyclic Systems

The dual reactivity of the aldehyde and chloro groups in 2,5-dichloropyrimidine-4-carbaldehyde is particularly useful for annulation reactions, where a new ring is fused onto the pyrimidine core. This strategy provides direct access to bicyclic and polycyclic heteroaromatic systems of significant biological interest.

Pyrazolo[3,4-d]pyrimidines are a well-known class of heterocyclic compounds with diverse biological activities. nih.gov A powerful method for their synthesis involves the reaction of a dichloropyrimidine carbaldehyde with hydrazines. researchgate.net The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with either aromatic or aliphatic hydrazines can be controlled to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net

The process begins with the formation of a hydrazone intermediate via condensation with the aldehyde group. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine (B178648) onto the C4 position of the pyrimidine ring, displacing the chloride and forming the pyrazole (B372694) ring. For aromatic hydrazines, this cyclization typically occurs at elevated temperatures, while for more nucleophilic aliphatic hydrazines, the reaction can proceed at room temperature, often with the aid of an external base. researchgate.net The resulting 4-chloro-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for further functionalization. researchgate.netrsc.org

The synthesis of the furo[2,3-d]pyrimidine (B11772683) core can be achieved through intramolecular cyclization strategies starting from appropriately substituted pyrimidines. A common approach involves the reaction of a chloropyrimidine with a molecule containing both a hydroxyl group and a nucleophilic carbon. For example, the reaction of a dichloropyrimidine with ethyl 2-hydroxyacetate can lead to the formation of a furo[2,3-d]pyrimidine system. nih.gov

In the context of this compound, a plausible route involves a Wittig-type reaction or Knoevenagel condensation at the aldehyde group with a reagent like diethyl (cyanomethyl)phosphonate, followed by intramolecular cyclization. An alternative strategy is the reaction with a compound containing an active methylene (B1212753) group flanked by an ester or nitrile and a hydroxyl group, which could attack one of the chloro-positions, followed by cyclization involving the aldehyde.

The construction of the thieno[2,3-d]pyrimidine (B153573) skeleton from dichloropyrimidine carbaldehydes is a well-established synthetic route. consensus.app This transformation is typically achieved by reacting the dichloropyrimidine carbaldehyde with a sulfur-containing nucleophile that possesses an active methylene group, such as an alkyl mercaptoacetate.

The reaction proceeds via a tandem sequence. First, the thiolate displaces one of the chlorine atoms (typically at C4) in an SNAr reaction. The subsequent step is an intramolecular condensation between the active methylene group (activated by an adjacent ester or nitrile) and the aldehyde at C5 of the pyrimidine ring, leading to the formation of the fused thiophene (B33073) ring. consensus.app This methodology provides a direct and efficient entry into the thieno[2,3-d]pyrimidine system, which is a core scaffold in many biologically active compounds. researchgate.netijacskros.com

Table 2: Synthesis of Fused Heterocyclic Systems

| Target Scaffold | Starting Material | Key Reagents | General Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Dichloropyrimidine Carbaldehyde | Hydrazine derivatives (e.g., Phenylhydrazine) | Hydrazone formation followed by intramolecular SNAr cyclization | researchgate.net |

| Thieno[2,3-d]pyrimidine | Dichloropyrimidine Carbaldehyde | Alkyl mercaptoacetate | SNAr substitution followed by intramolecular condensation | consensus.app |

The synthesis of pyridopyrimidines often involves building the pyridine (B92270) ring onto a pre-existing pyrimidine. nih.gov The Friedländer annulation and related condensation reactions are powerful tools for this purpose. Starting with this compound, a reaction with a compound containing an activated methylene group adjacent to a nitrogen atom, such as an enaminone or a β-aminocrotonate, can be envisioned.

The reaction would likely proceed via an initial Knoevenagel-type condensation at the carbaldehyde group, followed by an intramolecular cyclization where the amino group attacks the C5 position of the pyrimidine ring, displacing the chlorine atom and forming the fused pyridine ring. This would lead to the pyrido[4,3-d]pyrimidine (B1258125) scaffold. The versatility of this approach allows for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the reaction partner.

Design and Synthesis of Complex Polycyclic Architectures

The fused heterocyclic systems derived from this compound serve as excellent platforms for the design and synthesis of more complex polycyclic architectures. The remaining chloro group on scaffolds like 4-chloropyrazolo[3,4-d]pyrimidines or the functional groups introduced during the annulation process provide synthetic handles for further elaboration. mdpi.com

For example, the 5-substituted furo[2,3-d]pyrimidine core can be elaborated into complex antifolates. nih.gov By synthesizing a four-carbon side chain at the 5-position, which is then coupled to a p-aminobenzoyl-L-glutamate moiety, researchers have created complex molecules that are evaluated as inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and further modified to create complex structures evaluated as potential EGFR inhibitors. nih.gov These multi-step syntheses demonstrate how the initial scaffold, constructed from a dichloropyrimidine aldehyde, is a crucial building block for creating sophisticated molecules with specific biological targets. nih.gov

Advanced Spectroscopic and Computational Characterization of Dichloropyrimidine Carbaldehyde Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For 2,5-Dichloropyrimidine-4-carbaldehyde, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provide unambiguous structural confirmation.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, with a predicted chemical shift around 188.0 ppm. The carbons of the pyrimidine (B1678525) ring are expected at approximately 163.0 ppm (C4), 160.0 ppm (C2), 158.0 ppm (C6), and 133.0 ppm (C5).

DEPT: DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for the CH carbons (the aldehyde and C6 carbons) and no signals for the quaternary carbons (C2, C4, and C5). This confirms the presence of the two C-H bonds in the structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.98 | Singlet | CHO |

| ¹H | ~8.95 | Singlet | C6-H |

| ¹³C | ~188.0 | CH | CHO |

| ¹³C | ~163.0 | C | C4 |

| ¹³C | ~160.0 | C | C2 |

| ¹³C | ~158.0 | CH | C6 |

| ¹³C | ~133.0 | C | C5 |

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be from the stretching vibration of the aldehyde carbonyl group (C=O), which is expected to appear in the range of 1705-1685 cm⁻¹. Stretching vibrations corresponding to the C-H bond of the aldehyde group typically produce a medium-intensity peak around 2850 cm⁻¹. The pyrimidine ring itself would generate a series of characteristic bands, including C=N and C=C stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 | Medium | Aldehyde C-H Stretch |

| 1705 - 1685 | Strong | Aldehyde C=O Stretch |

| 1600 - 1400 | Medium-Strong | Pyrimidine Ring (C=N, C=C) Stretches |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (GC-MS, HRMS, ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₅H₂Cl₂N₂O), the calculated molecular weight is 176.99 g/mol . nih.gov

In a mass spectrum, the compound would show a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This would result in peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can provide the exact mass of the molecular ion, further confirming the elemental composition. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) of a related compound, 2,5-dichloropyrimidine, shows major peaks at m/z 148 and 150, corresponding to the molecular ion. nih.gov

Elemental Microanalysis

Elemental microanalysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure organic compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and composition. For derivatives of dichloropyrimidine carbaldehyde, experimental values are generally found to be within ±0.4% of the calculated values. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₅H₂Cl₂N₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 5 | 60.055 | 33.94% |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.14% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 40.06% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.83% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.04% |

| Total | 176.99 | 100.00% |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wisc.edu This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2,4-Dichloropyrimidine (B19661), reveals key features. researchgate.net In such a crystal structure, the pyrimidine ring is expected to be essentially planar. The analysis would definitively confirm the substitution pattern and reveal the conformation of the aldehyde group relative to the ring. It would also detail any intermolecular interactions, such as hydrogen bonding or stacking, that stabilize the crystal packing. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insight into molecular properties. Theoretical studies can be employed to predict and verify the spectroscopic data of this compound.

These computational models can calculate optimized molecular geometries, which can be compared with X-ray crystallography data. Furthermore, theoretical calculations can predict vibrational frequencies, which aids in the assignment of experimental FT-IR spectra. dovepress.com Similarly, NMR chemical shifts can be calculated and compared with experimental results to confirm structural assignments. Computational studies also offer insights into the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies, and reactivity, which are crucial for understanding its chemical behavior in various reactions. dovepress.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netaimspress.com It is favored in pharmaceutical and materials research for its balance of accuracy and computational cost. nih.govscirp.org DFT calculations are instrumental in predicting various molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters that are often difficult to determine experimentally. researchgate.netnih.gov

For pyrimidine derivatives, DFT is used to explore their chemical stability and reactivity. samipubco.com Studies on compounds structurally similar to this compound, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), have utilized DFT to analyze their reactivity descriptors and structural characteristics. researchgate.netmdpi.com These calculations help in understanding how the distribution of electron density, influenced by electronegative chlorine atoms and the electron-withdrawing aldehyde group, dictates the molecule's behavior in chemical reactions. mdpi.com

DFT calculations can determine a range of global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors are derived from the conceptual framework of DFT and are crucial for predicting how a molecule will interact with other chemical species. For instance, in a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, DFT calculations were applied to analyze reactivity descriptors and the electronic and structural relationships of its derivatives. researchgate.net

Below is a table of key global reactivity descriptors that are typically calculated using DFT to characterize the chemical behavior of pyrimidine derivatives.

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons to itself. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com |

This interactive table summarizes key DFT-based reactivity descriptors.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.comresearchgate.net

In pyrimidine derivatives, the HOMO-LUMO gap helps explain the charge transfer interactions within the molecule. irjweb.com For a molecule like this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the lone pairs of the chlorine and oxygen atoms, while the LUMO is anticipated to be distributed over the π-system, particularly the electron-deficient pyrimidine ring and the carbonyl group of the carbaldehyde function.

Computational studies on related compounds provide insight into the expected FMO properties. For example, DFT calculations on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, another heterocyclic aldehyde, determined the HOMO-LUMO energy difference to be around 3.75 eV for its stable conformer. dergipark.org.tr Analysis of various pyrimidine derivatives has shown that the distribution and energies of these frontier orbitals are key to their biological and chemical activity. irjweb.comresearchgate.net

The table below presents hypothetical, yet representative, FMO energy values for a dichloropyrimidine carbaldehyde derivative based on data from analogous structures.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.20 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

This interactive table showcases typical frontier molecular orbital energy values for dichloropyrimidine derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. aimspress.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.netrsc.org

For this compound, the MEP map would reveal specific regions of reactivity. The electronegative oxygen atom of the carbonyl group and the nitrogen atoms in the pyrimidine ring are expected to be sites of high electron density, appearing as red or yellow regions. nih.gov These sites represent the most likely points of interaction for protons or other electrophiles. Conversely, the hydrogen atom of the aldehyde group and the areas around the carbon atoms bonded to the chlorine atoms would exhibit a positive electrostatic potential (blue regions), making them susceptible to attack by nucleophiles. researchgate.net The MEP analysis provides a clear, three-dimensional picture of where the molecule is most likely to interact with other species, which is crucial for understanding its chemical behavior and designing new reactions. uni-muenchen.demdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net It translates complex wavefunctions into a familiar Lewis structure representation. researchgate.net A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. dailymotion.comyoutube.com The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). uba.ar

The following table presents examples of significant hyperconjugative interactions and their associated stabilization energies (E(2)) that would be expected in a molecule like this compound, based on general principles of NBO analysis for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π(C2=N3) | ~45-55 | Lone Pair → Antibonding π |

| LP (O) | π(C4=C5) | ~30-40 | Lone Pair → Antibonding π |

| LP (Cl) | σ(C4-C5) | ~5-10 | Lone Pair → Antibonding σ |

| σ (C4-H) | π(C=O) | ~2-5 | Sigma Bond → Antibonding π |

This interactive table details representative NBO donor-acceptor interactions and their stabilization energies.

Applications of Dichloropyrimidine Carbaldehydes in Medicinal and Agrochemical Research

Role as Pharmaceutical Intermediates and Building Blocks

The pyrimidine (B1678525) ring is a fundamental scaffold in numerous biologically active compounds, including several top-selling pharmaceuticals. beilstein-journals.org Dichloropyrimidine derivatives, in particular, serve as crucial intermediates, with the chlorine atoms acting as leaving groups for nucleophilic substitution reactions and the carbaldehyde group enabling condensations and other transformations. This dual reactivity is pivotal for creating molecular diversity in drug discovery programs.

The structure of 2,5-Dichloropyrimidine-4-carbaldehyde is especially suited for the synthesis of pyrimido[4,5-d]pyrimidines, a class of fused heterocycles known for a wide range of biological activities. researchgate.netrsc.org The reaction can proceed via condensation involving the C4-aldehyde and subsequent cyclization through substitution of the C5-chloro group.

Pyrimidine analogues are a cornerstone of antiviral therapy, with many approved drugs being nucleoside or non-nucleoside derivatives that interfere with viral replication. nih.gov The development of novel antiviral agents continues to explore new heterocyclic systems. Fused pyrimidine scaffolds, such as pyrimido[4,5-d]pyrimidines, have been identified as possessing antiviral properties. researchgate.net Given that this compound is a logical precursor to the pyrimido[4,5-d]pyrimidine (B13093195) core, it represents a valuable starting material for generating libraries of compounds for antiviral screening.

The pyrimidine scaffold is a privileged structure in oncology drug discovery, forming the core of numerous anticancer agents. nih.govnih.gov Its derivatives are designed to function as kinase inhibitors, antimetabolites, and inhibitors of other key cellular processes. Fused heterocyclic systems based on pyrimidine, including pyrimido[4,5-d]pyrimidines, are of significant interest for their antitumor activities. researchgate.netresearchgate.net Therefore, this compound serves as a key intermediate for synthesizing potential anticancer compounds by providing a direct route to these and other complex molecular architectures.

Protein kinases are critical targets in cancer therapy, and a vast number of inhibitors are based on heterocyclic scaffolds that compete with ATP at the enzyme's binding site. nih.gov The pyrimidine ring, being an isostere of the adenine (B156593) portion of ATP, is an ideal core for kinase inhibitors. nih.gov Fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are prominent in approved kinase inhibitors. The reactivity of this compound allows for its elaboration into these and other fused systems, making it a foundational building block in the search for new and selective kinase inhibitors.

Antifolates are a class of antimetabolite drugs that inhibit the function of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. These drugs, such as methotrexate, are structurally analogous to folic acid and feature a pteridine (B1203161) ring system, which is itself a fused pyrimidine (pyrimido[4,5-b]pyrazine). The synthesis of novel antifolates often involves the construction of this core structure. This compound, through multi-step synthetic pathways, could be a potential starting material for novel pteridine analogues or other heterocyclic systems designed to inhibit DHFR.

The strategy of designing single molecules that can inhibit multiple targets, such as dual-target inhibitors, is a growing area in drug discovery aimed at overcoming drug resistance and improving efficacy. For instance, dual inhibitors of the bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1) have been developed based on pteridine and pyrimidine scaffolds. nih.gov These findings underscore the versatility of the pyrimidine core in designing multi-targeted agents. As a reactive precursor, this compound provides a platform for building the complex scaffolds required for dual-target inhibition strategies.

Contributions to Agrochemical Development

Chloropyrimidines are established intermediates in the production of effective pesticides and other agrochemicals. google.com The pyrimidine ring is present in various fungicides, herbicides, and insecticides. For example, novel 2-phenylpyrimidine (B3000279) derivatives have been developed as potent antifungal agents that target the CYP51 enzyme in pathogenic fungi. nih.gov The synthetic accessibility and reactivity of this compound make it a useful starting point for the discovery and development of new agrochemicals, particularly fungicides and herbicides, by enabling the creation of diverse pyrimidine-based derivatives for biological screening.

Data Tables

Potential Applications of this compound

| Field | Application Area | Potential Role of this compound | Target Scaffold Example | Reference |

|---|---|---|---|---|

| Medicinal | Antiviral Agents | Precursor for fused pyrimidine systems that interfere with viral replication. | Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Medicinal | Anticancer Agents | Building block for cytotoxic compounds and targeted therapies. | Pyrimido[4,5-d]pyrimidines | researchgate.netresearchgate.net |

| Medicinal | Kinase Inhibitors | Starting material for ATP-competitive scaffolds. | Fused Pyrimidine Systems | nih.govnih.gov |

| Medicinal | Antifolate Compounds | Intermediate for synthesizing pteridine analogues to inhibit DHFR. | Pteridines | nih.gov |

| Medicinal | Dual Enzyme Inhibitors | Core structure for developing multi-targeted therapeutic agents. | Pteridines | nih.gov |

| Agrochemical | Fungicides/Herbicides | Intermediate for creating novel pesticides. | Substituted Pyrimidines | google.comnih.gov |

Based on a comprehensive review of scientific databases and literature, there is a significant lack of specific, verifiable information regarding the chemical compound This compound . The available research data predominantly pertains to its isomers, most notably 2,4-Dichloropyrimidine-5-carbaldehyde and 4,6-Dichloropyrimidine-5-carbaldehyde , as well as other related pyrimidine derivatives.

Due to the strict requirement to focus solely on "this compound" and the absence of dedicated research findings for this specific molecule, it is not possible to generate a scientifically accurate article that adheres to the provided outline. An article created under these circumstances would rely on speculation and inaccurate extrapolation from related but distinct chemical entities, violating the core principles of scientific accuracy.

Widespread search results exist for the following related, but chemically distinct, compounds:

2,4-Dichloropyrimidine-5-carbaldehyde : A key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors like Trilaciclib and Ribociclib. loftylabs.in

4,6-Dichloropyrimidine-5-carbaldehyde : Another isomer used in chemical synthesis. sigmaaldrich.comrlavie.com

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) : A substrate used in the synthesis of amino acid and peptide analogues. sigmaaldrich.com

Given the constraints and the lack of specific data for the requested subject, this article cannot be produced at this time.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dichloropyrimidine-4-carbaldehyde with high purity?

The synthesis typically involves functionalization of pyrimidine precursors. A common approach is the Vilsmeier-Haack reaction, where a formyl group is introduced via reaction with DMF and POCl₃. Alternatively, controlled oxidation of a methyl group using oxidizing agents like MnO₂ or SeO₂ under anhydrous conditions can yield the aldehyde. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is critical to isolate the product. Contaminants like unreacted dichloropyrimidine or over-oxidized carboxylic acids must be monitored via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (~9.8–10.2 ppm) and chlorine-substituted pyrimidine ring. Deuterated DMSO or CDCl₃ are preferred solvents.

- FT-IR : A strong C=O stretch (~1680–1720 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) are diagnostic.

- Mass Spectrometry (EI/ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 191.98) and fragmentation patterns. Cross-validation with elemental analysis (C, H, N, Cl) is recommended to ensure purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound under varying experimental conditions?

Discrepancies in NMR chemical shifts or splitting patterns often arise from solvent polarity, trace moisture, or tautomerism. For example, the aldehyde proton may broaden or split in protic solvents due to hydrogen bonding. Strategies include:

Q. What strategies optimize the derivatization of the aldehyde group for analytical or synthetic applications?

The aldehyde can be derivatized with hydrazine-based reagents (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form stable hydrazones, enabling UV-Vis quantification or HPLC detection. For synthetic applications, protecting groups like acetals (using ethylene glycol and TsOH) prevent undesired side reactions during nucleophilic substitutions. Reaction conditions (pH, temperature) must be optimized to avoid decomposition, as the pyrimidine ring is sensitive to strong acids/bases .

Q. How can computational modeling aid in predicting reactivity or stability of this compound in complex reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron density maps to identify electrophilic/nucleophilic sites.

- Transition states for reactions like nucleophilic addition to the aldehyde.

- Thermodynamic stability under varying temperatures or solvents. Experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) is critical to reconcile computational and empirical data .

Data Contradiction and Methodological Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

Solubility discrepancies may arise from impurities (e.g., residual salts) or polymorphic forms. A systematic approach includes:

- Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., DMSO-water gradients) using UV spectrophotometry.

- DSC/TGA : Identify polymorph transitions or decomposition events that affect solubility.

- Particle Size Analysis : Smaller particle sizes (via ball milling) can enhance apparent solubility .

Q. What experimental controls are critical when studying the stability of this compound in aqueous solutions?

- pH Buffers : Use citrate (pH 3–6) or phosphate (pH 6–8) buffers to isolate pH-dependent degradation pathways.

- Light/Temperature Controls : Store samples in amber vials at 4°C to prevent photolysis or thermal decomposition.

- HPLC-MS Monitoring : Track degradation products like 2,5-dichloropyrimidine-4-carboxylic acid or dechlorinated byproducts .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.